5,6,7,8-Tetrahydroquinazolin-2-ylmethanol
Description
5,6,7,8-Tetrahydroquinazolin-2-ylmethanol is a quinazoline derivative characterized by a partially hydrogenated bicyclic core (5,6,7,8-tetrahydroquinazoline) and a hydroxymethyl (-CH₂OH) substituent at the 2-position. Quinazolines are heterocyclic compounds with diverse pharmacological applications, including antitumor, antimicrobial, and anti-inflammatory activities . Synthetic routes for related tetrahydroquinazoline derivatives often involve cyclocondensation of α-aminoamidines with ketones or aldehydes under thermal conditions .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroquinazolin-2-ylmethanol |
InChI |
InChI=1S/C9H12N2O/c12-6-9-10-5-7-3-1-2-4-8(7)11-9/h5,12H,1-4,6H2 |
InChI Key |
OPTAKGUQLQNHTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC(=NC=C2C1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroquinazolin-2-ylmethanol typically involves the reaction of 2-aminobenzyl alcohol with cyclohexanone under acidic conditions. The reaction proceeds through a cyclization process to form the quinazoline ring system .
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroquinazolin-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5,6,7,8-Tetrahydroquinazolin-2-one.
Reduction: Formation of 5,6,7,8-Tetrahydroquinazolin-2-ylamine.
Substitution: Formation of various substituted quinazoline derivatives depending on the reagent used.
Scientific Research Applications
5,6,7,8-Tetrahydroquinazolin-2-ylmethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroquinazolin-2-ylmethanol is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. Further research is needed to elucidate the exact mechanism and identify the molecular targets involved .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key derivatives of 5,6,7,8-tetrahydroquinazoline with varying substituents (Table 1) highlight trends in yield, melting point, and molecular interactions:
Key Insights :
- Electron-withdrawing groups (e.g., -NO₂ in 3d) improve synthetic yields via resonance stabilization .
- Halogen substituents (e.g., -Cl in 3c) increase melting points due to halogen bonding .
- Hydrophilic groups (e.g., -B(OH)₂ or glycine) enhance solubility and biochemical interactions .
Functional Comparisons with Heterocyclic Analogs
Thiazoline-Tetralin Derivatives ()
Compounds like 4a–4k incorporate thiazoline rings and tetralin moieties, differing from the tetrahydroquinazoline core. These derivatives show:
Pyrrolidine-Methanol Derivatives ()
The compound [(3R,4R)-4-[(dimethylamino)methyl]-1-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]pyrrolidin-3-yl]methanol shares a methanol group but includes a trifluoromethyl-quinazoline core. The CF₃ group increases electronegativity and membrane permeability, while the pyrrolidine-methanol moiety adds conformational flexibility .
Biological Activity
5,6,7,8-Tetrahydroquinazolin-2-ylmethanol is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
5,6,7,8-Tetrahydroquinazolin-2-ylmethanol features a bicyclic structure comprising a quinazoline ring and a hydroxymethyl group at the nitrogen position. The molecular formula is CHNO, and it is often encountered in its hydrochloride form to enhance solubility and stability in aqueous solutions .
Structural Comparison
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5,6,7,8-Tetrahydroquinazolin-2-ylmethanol | Bicyclic structure with hydroxymethyl group | High solubility and reactivity |
| 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline | Chlorine substituents | Enhanced stability |
| 4-(5-Oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzenesulfonamide | Sulfonamide functionality | Potential antibacterial activity |
Synthesis
The synthesis of 5,6,7,8-tetrahydroquinazolin-2-ylmethanol typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions. This method yields high purity and allows for further functionalization . The compound can also be synthesized through cyclocondensation reactions involving guanidine derivatives and aldehydes or ketones .
Enzyme Inhibition
Research indicates that 5,6,7,8-tetrahydroquinazolin-2-ylmethanol acts as an inhibitor of several key enzymes:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and cell division. Inhibition of DHFR can lead to anticancer and antimicrobial effects .
- Pantothenate Kinase : Another target for this compound that highlights its potential in treating tuberculosis and other infections .
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA), which pose serious health risks due to antibiotic resistance .
Antidiabetic Activity
Derivatives of 5,6,7,8-tetrahydroquinazolin-2-ylmethanol have been explored for their potential antidiabetic properties. They exhibit inhibitory effects on α-glucosidases and β-glucosidases, which are critical enzymes involved in carbohydrate metabolism .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Inhibition Studies : Molecular docking studies have illustrated that 5,6,7,8-tetrahydroquinazolin-2-ylmethanol binds effectively to DHFR and pantothenate kinase. These interactions are essential for understanding its mechanism of action .
- Antimicrobial Assays : In vitro assays have confirmed the compound's ability to inhibit the growth of E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties .
- Antidiabetic Effects : Research has demonstrated that derivatives of this compound can significantly lower blood glucose levels by inhibiting glucose-metabolizing enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
